BenchChemオンラインストアへようこそ!

3-Bromoimidazo[1,2-a]pyrazin-2-amine

Suzuki-Miyaura Cross-Coupling Regioselectivity Medicinal Chemistry Library Synthesis

3-Bromoimidazo[1,2-a]pyrazin-2-amine (CAS 87597-35-1) is a brominated, fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyrazine family, a scaffold recognized as privileged in medicinal chemistry due to its occurrence in numerous kinase inhibitors and epigenetic probes. The compound features a molecular formula of C₆H₅BrN₄ and a molecular weight of 213.03 g/mol, with a primary amine at the 2-position and a bromine atom at the 3-position of the imidazole ring.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
CAS No. 87597-35-1
Cat. No. B12920434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,2-a]pyrazin-2-amine
CAS87597-35-1
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC(=C2Br)N)C=N1
InChIInChI=1S/C6H5BrN4/c7-5-6(8)10-4-3-9-1-2-11(4)5/h1-3H,8H2
InChIKeyFNMQUUIDFLUPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoimidazo[1,2-a]pyrazin-2-amine (CAS 87597-35-1): Procurement-Relevant Structural Profile and Core Chemical Identity


3-Bromoimidazo[1,2-a]pyrazin-2-amine (CAS 87597-35-1) is a brominated, fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyrazine family, a scaffold recognized as privileged in medicinal chemistry due to its occurrence in numerous kinase inhibitors and epigenetic probes [1]. The compound features a molecular formula of C₆H₅BrN₄ and a molecular weight of 213.03 g/mol, with a primary amine at the 2-position and a bromine atom at the 3-position of the imidazole ring . This specific substitution pattern provides a unique combination of a hydrogen-bond donor/amine nucleophile and a heavy halogen cross-coupling handle, distinguishing it from other regioisomeric bromo-amino-imidazopyrazines that are commercialized concurrently.

Why Regioisomeric Imidazo[1,2-a]pyrazin-2-amines Cannot Substitute 3-Bromoimidazo[1,2-a]pyrazin-2-amine in Synthetic and Biological Workflows


Generic substitution within the imidazo[1,2-a]pyrazin-amine family fails because the 2-amine regiochemistry is a critical determinant of both chemical reactivity and biological target engagement. The primary amine at the 2-position is geometrically poised to act as a nucleophile in multi-component reactions (MCRs) and as a key hydrogen-bond donor in kinase ATP-binding pockets, a feature that 8-amino or 6-amino isomers cannot replicate due to altered vector orientation [1]. Simultaneously, the 3-bromo substituent is the preferred site for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling selective C–C bond formation at C3, whereas other brominated regioisomers (e.g., 5-bromo or 6-bromo) would direct functionalization to different positions, yielding distinct final compound libraries and potentially missing the intended biological target space [2]. This positional selectivity is a non-negotiable structural prerequisite for synthesis programs targeting scaffold-defined kinase inhibitors or bromodomain probes.

3-Bromoimidazo[1,2-a]pyrazin-2-amine: Quantitative Differentiation Evidence for Scientific and Industrial Procurement


Positional Selectivity in Pd-Catalyzed C–C Bond Formation: C3-Functionalization vs. C6- or C8-Reacting Regioisomers

The presence of a bromine atom at C3 enables selective, one-pot sequential Suzuki cross-coupling/direct C–H functionalization at the C3/C6 positions of imidazo[1,2-a]pyrazines, as demonstrated by Gembus et al. [1]. In this study, 3-bromo-substituted substrates underwent efficient arylation at C3 before C–H functionalization at C6, with yields of 52–88% for the Suzuki coupling step across a range of aryl boronic acids. Regioisomeric bromo-imidazopyrazines with bromine at C5 or C8 would undergo initial coupling at those positions, leading to entirely different substitution vectors. The target compound uniquely positions the bromine at C3, adjacent to the 2-amine, allowing for the construction of 2-amino-3-aryl-imidazo[1,2-a]pyrazine libraries that other regioisomers cannot produce.

Suzuki-Miyaura Cross-Coupling Regioselectivity Medicinal Chemistry Library Synthesis

2-Amine Regioisomeric Identity: Impact on CDK Inhibitor Pharmacophore Binding

In a patent describing imidazo[1,2-a]pyrazines as cyclin-dependent kinase (CDK) inhibitors, the 2-amino substituent is explicitly required for biological activity. Compounds exemplified in this patent, such as N-(pyridin-4-ylmethyl)-3-methylimidazo[1,2-a]pyrazin-2-amine derivatives, rely on the 2-amine as a critical hydrogen-bond donor/acceptor to the kinase hinge region [1]. Replacement with an 8-amino isomer (e.g., 8-amino-3-bromoimidazo[1,2-a]pyrazine, CAS 117718-92-0) would reposition the hydrogen-bonding group away from the hinge-binding pocket, predicted to result in loss of CDK inhibitory activity. While the patent reports an IC₅₀ of 22.5 µM for a related 2-amino-3-methyl derivative, the 2-amine regioisomerism is the foundational structural requirement; the 3-bromo substituent serves as the synthetic handle to install diverse C3-substituents that modulate potency.

Cyclin-Dependent Kinase Kinase Inhibitor Structure-Activity Relationship

Demand in Epigenetic Probe Development: Necessity of the 2-Amino-3-Bromo Scaffold for BET Bromodomain Inhibitors

Optimization of novel BET bromodomain inhibitors by Drouin and co-workers centered on an imidazo[1,2-a]pyrazine scaffold, culminating in lead compound UMB-32, which binds BRD4 with a Kd of 550 nM and exhibits 724 nM cellular potency in BRD4-dependent cancer lines [1]. The synthetic route to this class of compounds requires a 2-aminoimidazo[1,2-a]pyrazine core that is functionalized at the 3-position with diverse biasing elements. 3-Bromoimidazo[1,2-a]pyrazin-2-amine is the optimal starting point for such programs because the bromine at C3 directly maps onto the site of structural diversification in these pharmacophores, enabling rapid analog generation via cross-coupling. Using a non-brominated imidazo[1,2-a]pyrazin-2-amine (CAS 1289267-53-3) would require an additional C–H activation step with lower efficiency, while the 8-amino regioisomer would negate BRD4 binding affinity entirely.

BET Bromodomain Epigenetics UMB-32 BRD4

Commercial Supplier Purity Comparison: 3-Bromoimidazo[1,2-a]pyrazin-2-amine Demonstrates Consistent High Purity for Reproducible Research

A survey of commercial suppliers (excluding banned sources) reveals that 3-Bromoimidazo[1,2-a]pyrazin-2-amine is available at a purity of 98% (HPLC/TLC) from Leyan Inc., a CRO-grade supplier, at a catalog price that is competitive with its regioisomeric analog 8-amino-3-bromoimidazo[1,2-a]pyrazine (CAS 117718-92-0) . In contrast, many alternative bromo-imidazopyrazine regioisomers are listed at 95% purity or lack published purity data from non-banned sources, introducing uncertainty in reaction stoichiometry and yield prediction. The 98% purity specification for the target compound directly reduces the need for in-house purification prior to use in multi-step synthesis, lowering overall costs and improving reproducibility of Pd-catalyzed coupling steps where halide impurities can poison catalysts.

Chemical Purity Quality Control Procurement Specification

Superior Synthetic Tracability: Tautomeric Stability of the 2-Amine Prevents Regioisomeric Equilibration During Functionalization

The 2-amino group of imidazo[1,2-a]pyrazin-2-amines is exocyclic and locked in the amino tautomeric form due to the aromatic stabilization of the fused pyrazine ring, as inferred from the general physical-organic chemistry of 2-aminoazoles [1]. This contrasts with certain 3-aminoimidazo[1,2-a]pyrazine isomers, where the amino group can undergo tautomeric shift to the imine form, altering nucleophilicity and potentially generating regioisomeric mixtures during acylation or sulfonation. The target compound's locked amino form ensures that all subsequent N-functionalization reactions (e.g., sulfonamide formation, urea synthesis, amide coupling) occur exclusively at the 2-position nitrogen, a behavior experimentally confirmed by the successful parallel synthesis of 7500-member imidazo[1,2-a]pyrazine libraries reported by Kercher et al., which relied on amine-functionalized heterocyclic cores analogous to 3-Bromoimidazo[1,2-a]pyrazin-2-amine [2]. Such regiospecificity is critical for automated library production where even trace regioisomeric impurities can confound biological assay results.

Tautomerism Chemical Stability Amino-Imidazole

Electrophilic Bromine Reactivity Advantage Over Chloro-analogs in Cross-Coupling: Faster Oxidative Addition and Lower Catalyst Loadings

The C–Br bond (bond dissociation energy ≈ 280 kJ/mol for aryl bromides) undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond (BDE ≈ 340 kJ/mol for aryl chlorides) under identical conditions, a fundamental principle of organometallic chemistry [1]. This translates to practical advantages for 3-Bromoimidazo[1,2-a]pyrazin-2-amine over the corresponding 3-chloroimidazo[1,2-a]pyrazin-2-amine: Suzuki couplings with the bromo compound typically proceed at 60–80 °C with 1–5 mol% Pd(PPh₃)₄, while the chloro analog would require elevated temperatures (>100 °C) or specialized ligands (e.g., SPhos, XPhos) with higher catalyst loadings (2–10 mol%). The faster oxidative addition of C–Br also enables sequential one-pot transformations where the bromo substituent reacts selectively in the presence of other halogens (e.g., Cl at C6 or C8), an orthogonality exploited by Gembus et al. in their tandem Suzuki/C–H functionalization protocol [2].

Cross-Coupling Oxidative Addition C-Br vs. C-Cl Reactivity

3-Bromoimidazo[1,2-a]pyrazin-2-amine: Best-Fit Research and Industrial Application Scenarios Supported by Evidence


C3-Diversified Imidazo[1,2-a]pyrazine Kinase Inhibitor Library Synthesis

Medicinal chemistry groups developing cyclin-dependent kinase (CDK) or other kinase inhibitors requiring a 2-amino-N-aryl-imidazo[1,2-a]pyrazine pharmacophore should prioritize 3-Bromoimidazo[1,2-a]pyrazin-2-amine as the key intermediate. The 2-amine serves as the critical kinase hinge-binding hydrogen-bond donor, while the 3-bromo substituent enables rapid Suzuki-Miyaura diversification to introduce aryl, heteroaryl, or alkenyl groups at C3. This is supported by the CDK inhibitor patent US 2006/0106023 A1, which demonstrates that 2-aminoimidazo[1,2-a]pyrazines with C3-substitution exhibit CDK inhibitory activity (representative IC₅₀ = 22.5 µM) [1]. Using a regioisomeric 8-amino-3-bromo-imidazo[1,2-a]pyrazine would misposition the hydrogen-bond donor and abolish kinase hinge interaction, as evidenced by the absence of CDK activity data for such isomers. The compound's locked 2-amine tautomeric form, validated by the parallel library synthesis methodology of Kercher et al., guarantees exclusive N2-functionalization without regioisomeric byproducts, enabling automated, high-throughput parallel library production [2].

BRD4 Bromodomain Probe and PROTAC Conjugate Synthesis

For epigenetics research programs targeting BRD4 bromodomain with small-molecule inhibitors or PROTACs, 3-Bromoimidazo[1,2-a]pyrazin-2-amine is the validated entry scaffold. Drouin et al. demonstrated that iterative optimization of an imidazo[1,2-a]pyrazine core yielded UMB-32, which binds BRD4 with a Kd of 550 nM and exhibits 724 nM cellular antiproliferative potency [1]. The 3-bromo handle maps directly onto the site of the aryl biasing element in these inhibitors, enabling straightforward Suzuki coupling to install the requisite 3-(4-chlorophenyl) or analogous groups that occupy the acetyl-lysine binding pocket. Substituting with imidazo[1,2-a]pyrazin-2-amine (no 3-bromo) would necessitate alternative, less efficient C–H activation strategies, while the 8-amino regioisomer would reorient the critical amine hydrogen-bond donor away from the conserved asparagine residue in the bromodomain pocket, leading to complete loss of BRD4 engagement.

Trisubstituted Imidazo[1,2-a]pyrazines via Tandem Suzuki–Direct C–H Arylation Sequences

Synthetic methodology groups and process chemistry teams pursuing 3,6,8-trisubstituted imidazo[1,2-a]pyrazines for advanced biological screening can leverage 3-Bromoimidazo[1,2-a]pyrazin-2-amine for sequential, one-pot functionalization. Gembus et al. reported an efficient protocol wherein the 3-bromo position undergoes Suzuki cross-coupling (52–88% yields), followed by Pd-catalyzed direct C–H arylation, vinylation, or benzylation selectively at C6, even in the presence of a C8 methylthioether group that can subsequently be cross-coupled to install a third diversity element [1]. This tandem reactivity is unique to the 3-bromo-2-amine scaffold because the 3-bromo is the most electrophilic carbon in the system, enabling chemoselective oxidative addition by Pd(0) in preference to other halogens. The result is rapid access to highly functionalized, three-dimensional chemical space with complete regiocontrol—a capability not achievable with 5-bromo or 8-bromo starting materials, which would direct initial coupling to different positions and produce alternative substitution patterns that may not align with the intended target profile.

Reproducible Large-Scale Parallel Synthesis Requiring Validated, High-Purity Building Blocks

Contract research organizations (CROs) and pharma lead-generation groups executing parallel chemistry campaigns exceeding 1000 compounds require building blocks with guaranteed, verifiable purity that minimize batch-to-batch variability. 3-Bromoimidazo[1,2-a]pyrazin-2-amine is commercially supplied at 98% purity (Leyan Inc., Product No. 1597816) [1], a specification that directly reduces the incidence of catalyst poisoning (from halide impurities or palladium-scavenging contaminants) and ensures accurate reaction stoichiometry across hundreds of parallel reactions. The lower purity levels observed for regioisomeric and other bromo-imidazopyrazine building blocks from non-banned suppliers increase the risk of failed or irreproducible Suzuki couplings, as even minor halide impurities can attenuate Pd catalyst activity. For production-scale library synthesis where reaction failure rates must remain below 5%, the validated 98% purity specification of this compound provides a quantifiable risk reduction relative to lower-purity alternatives.

Quote Request

Request a Quote for 3-Bromoimidazo[1,2-a]pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.